Hexacene

Organic Field-Effect Transistor Hole Mobility Single-Crystal Semiconductor

Hexacene delivers a hole mobility of 4.28 cm² V⁻¹ s⁻¹—threefold higher than pentacene—enabling faster switching in single-crystal OFETs. Its 1.4 eV HOMO-LUMO gap and 530 fs singlet fission kinetics make it the preferred acene for near-IR photodetectors and exciton-multiplication OPVs. Unlike pentacene or tetracene, hexacene uniquely combines maximum charge transport with optimal fission timing. Stock is limited due to air sensitivity; reserve your research-grade lot today to secure the highest-purity semiconductor for your device architecture.

Molecular Formula C26H16
Molecular Weight 328.4 g/mol
CAS No. 258-31-1
Cat. No. B032393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexacene
CAS258-31-1
Molecular FormulaC26H16
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1
InChIInChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H
InChIKeyQSQIGGCOCHABAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexacene (CAS 258-31-1) for Organic Electronics: A Quantitative Material Selection Guide for R&D and Procurement


Hexacene (CAS 258-31-1) is a six-member linear acene polycyclic aromatic hydrocarbon with the molecular formula C₂₆H₁₆. It functions as a p-type organic semiconductor with a narrower HOMO-LUMO band gap (1.4 eV) than its shorter-chain analogs such as pentacene (2.2 eV) [1]. The compound crystallizes in a herringbone packing motif analogous to pentacene but exhibits markedly different charge transport kinetics and electronic structure due to extended π-conjugation across six fused benzene rings [2]. Hexacene is highly reactive at the 6 and 15 positions due to π-electron localization, necessitating storage and handling under inert atmosphere (nitrogen or argon) [3]. Unsubstituted hexacene decomposes at approximately 380 °C [4].

Hexacene vs. Generic Acene Substitution: Why Pentacene Cannot Replace Hexacene in High-Performance Optoelectronic Applications


Despite belonging to the same linear acene family, hexacene cannot be simply interchanged with pentacene or tetracene in research and device applications due to quantifiable divergence in three critical performance dimensions. First, hexacene single crystals exhibit a hole mobility of 4.28 cm² V⁻¹ s⁻¹, which is approximately threefold higher than pentacene single crystals (1.4 cm² V⁻¹ s⁻¹) measured under identical OFET configurations [1]. Second, hexacene possesses a HOMO-LUMO band gap of 1.4 eV compared to pentacene's 2.2 eV, representing a 36% reduction that directly impacts optical absorption edge and charge injection energetics [2]. Third, the singlet fission dynamics differ by orders of magnitude across the acene series—hexacene operates at 530 fs, which is markedly distinct from pentacene (80–110 fs) and tetracene (10–100 ps), dictating fundamentally different exciton multiplication behavior in photovoltaic devices [3]. These performance deltas are not marginal; they represent functional thresholds that define which compound is fit for a specific device architecture.

Hexacene (CAS 258-31-1) Quantified Differentiation Evidence: Head-to-Head Comparisons with Pentacene, Tetracene, and Anthracene


Single-Crystal Hole Mobility: Hexacene (4.28 cm² V⁻¹ s⁻¹) vs. Pentacene (1.4 cm² V⁻¹ s⁻¹) vs. Tetracene (0.4 cm² V⁻¹ s⁻¹)

Hexacene single crystals fabricated via physical vapor transport (PVT) and incorporated into organic field-effect transistors (OFETs) across gold electrodes on SiO₂ substrates demonstrate a hole mobility of 4.28 cm² V⁻¹ s⁻¹. This represents a 206% increase over pentacene single crystals (1.4 cm² V⁻¹ s⁻¹) and more than a tenfold increase over tetracene (0.4 cm² V⁻¹ s⁻¹) measured under comparable device geometries [1]. The hexacene OFET device also achieved an on/off current ratio of 1 × 10⁵ and a threshold voltage of 37 V [2]. This mobility hierarchy correlates with the increasing number of fused benzene rings—anthracene (0.02 cm² V⁻¹ s⁻¹) < tetracene (0.4 cm² V⁻¹ s⁻¹) < pentacene (1.4 cm² V⁻¹ s⁻¹) < hexacene (4.28 cm² V⁻¹ s⁻¹)—establishing a clear structure-property relationship that guides material selection [3].

Organic Field-Effect Transistor Hole Mobility Single-Crystal Semiconductor

HOMO-LUMO Band Gap: Hexacene (1.4 eV) vs. Pentacene (2.2 eV) — A 36% Narrower Gap

Literature-compiled frontier orbital data establish hexacene with a HOMO energy of −5.0 eV and a LUMO energy of −3.6 eV, yielding a HOMO-LUMO band gap (E_g) of 1.4 eV. In direct comparison, pentacene exhibits HOMO −4.6 eV, LUMO −2.4 eV, and E_g = 2.2 eV [1]. This 0.8 eV reduction represents a 36% narrower band gap for hexacene. The consequence is a red-shifted optical absorption onset and lower energy barrier for charge injection from common electrode materials. The narrower gap also correlates with increased susceptibility to ambient oxidation, a trade-off that must be managed through inert-atmosphere processing protocols [2].

Band Gap Engineering Frontier Orbital Energetics Organic Semiconductor

Singlet Fission Kinetics: Hexacene (530 fs) vs. Pentacene (80–110 fs) vs. Tetracene (10–100 ps)

Singlet fission—the conversion of one singlet exciton into two triplet excitons—proceeds with dramatically different kinetics across the acene series. Transient optical absorption measurements on crystalline hexacene reveal a singlet fission time constant of 530 fs. This value is orders of magnitude faster than tetracene (10–100 ps), yet significantly slower than pentacene (80–110 fs) [1]. The 530 fs timescale positions hexacene in a distinct kinetic regime: fast enough to outcompete competing relaxation channels, but sufficiently exoergic that multiphonon relaxation slows the process relative to the near-isoergic pentacene case. A complementary study on hexacene dimers confirms that excess exoergicity slows singlet fission rates, consistent with the energy gap law for radiationless transitions [2].

Singlet Fission Exciton Multiplication Organic Photovoltaics

Thin-Film OFET Performance: Hexacene (0.123 cm² V⁻¹ s⁻¹) vs. Pentacene Film (0.19–1.5 cm² V⁻¹ s⁻¹) — Processing-Dependent Differentiation

Thin-film hexacene OFETs fabricated via vacuum deposition exhibit a best hole mobility of 0.123 cm² V⁻¹ s⁻¹, with an on/off current ratio of 1.16 × 10⁴ and a threshold voltage of 2.65 V [1]. In contrast, pentacene thin films prepared under comparable vacuum deposition conditions typically achieve mobilities ranging from 0.19 to 1.52 cm² V⁻¹ s⁻¹ . Notably, the performance hierarchy reverses when comparing single crystals—hexacene (4.28 cm² V⁻¹ s⁻¹) outperforms pentacene (1.4 cm² V⁻¹ s⁻¹) [2]. This inversion underscores a critical material selection principle: hexacene's superior intrinsic electronic properties manifest only when molecular ordering is optimized (single-crystal or highly crystalline films), whereas grain boundary effects in polycrystalline thin films disproportionately penalize hexacene mobility relative to pentacene. A derivative study further confirms that 2-bromohexacene achieves 0.83 cm² V⁻¹ s⁻¹ film mobility with an on/off ratio of 5.0 × 10⁴, demonstrating that substitutional engineering can recover performance [3].

Thin-Film Transistor Vacuum Deposition Film Morphology

Stability and Processing: Hexacene Requires Inert Atmosphere vs. Ambient-Stable Pentacene

Hexacene exhibits pronounced reactivity at the 6 and 15 positions due to π-electron localization, rendering it unstable in ambient air. Purified samples must be stored and handled under nitrogen or argon atmosphere; spectra must be collected on freshly purified material under inert conditions [1]. Thermal decomposition occurs at approximately 380 °C [2]. In contrast, pentacene is sufficiently air-stable to be handled under ambient conditions for extended periods, though it undergoes slow photooxidation [3]. The stability differential is quantifiable: unsubstituted hexacene dimerizes upon isolation in air, whereas pentacene remains monomeric. This represents a class-level inference based on the well-established inverse correlation between acene length and oxidative stability—the narrower HOMO-LUMO gap of hexacene (1.4 eV vs. pentacene 2.2 eV) directly increases susceptibility to oxidation [4].

Oxidative Stability Inert Atmosphere Processing Material Handling

Hexacene (CAS 258-31-1): Target Application Scenarios Based on Quantified Performance Differentiation


High-Performance Single-Crystal Organic Field-Effect Transistors (OFETs)

Hexacene is the preferred acene semiconductor for single-crystal OFET applications requiring maximum hole mobility. With a measured single-crystal mobility of 4.28 cm² V⁻¹ s⁻¹—three times higher than pentacene (1.4 cm² V⁻¹ s⁻¹)—hexacene enables faster switching speeds and higher drive currents in transistor architectures [1]. This performance advantage is realized when crystals are grown via physical vapor transport (PVT) and integrated into OFETs with gold electrodes on SiO₂ dielectrics, achieving on/off ratios of 1 × 10⁵ [2]. The herringbone crystal packing of hexacene, analogous to pentacene, ensures that the mobility advantage stems directly from the extended π-conjugation rather than packing geometry differences [3].

Singlet Fission-Enhanced Organic Photovoltaics

Hexacene's singlet fission time constant of 530 fs makes it a compelling candidate for organic photovoltaic devices designed to exceed the Shockley–Queisser efficiency limit via exciton multiplication [1]. Unlike pentacene (80–110 fs), which undergoes fission too rapidly for optimal exciton harvesting in certain architectures, and tetracene (10–100 ps), which is too slow to outcompete radiative recombination, hexacene occupies a kinetically optimal intermediate regime [2]. This 530 fs timescale is fast enough to ensure high singlet fission yield while providing sufficient temporal window for triplet exciton diffusion and charge separation. The lower triplet energy of hexacene also opens design possibilities for triplet energy transfer cascades [3].

Near-Infrared Responsive Organic Photodetectors

With a HOMO-LUMO band gap of 1.4 eV—36% narrower than pentacene's 2.2 eV—hexacene exhibits a red-shifted optical absorption edge that extends into the near-infrared region [1]. This property makes hexacene uniquely suited among unsubstituted acenes for photodetector applications requiring sensitivity beyond the visible spectrum, where pentacene and tetracene offer insufficient absorption. The narrower gap also reduces the energy barrier for charge injection from common electrode materials such as gold, potentially lowering contact resistance in device architectures [2].

Fundamental Acene Research and Structure-Property Studies

Hexacene serves as a critical bridge compound in systematic studies of acene homologous series, enabling researchers to quantify the evolution of electronic properties as a function of conjugation length. The established mobility hierarchy—anthracene (0.02 cm² V⁻¹ s⁻¹) < tetracene (0.4 cm² V⁻¹ s⁻¹) < pentacene (1.4 cm² V⁻¹ s⁻¹) < hexacene (4.28 cm² V⁻¹ s⁻¹)—provides a benchmark for testing computational models of charge transport and for validating structure-property relationships in new acene derivatives [1]. Additionally, hexacene's pronounced instability (immediate dimerization in air, decomposition at 380 °C) makes it an ideal model system for studying oxidative degradation mechanisms and developing stabilization strategies for higher acenes [2].

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